molecular formula C20H13ClO3S B6477946 naphthalen-2-yl 4-chloronaphthalene-1-sulfonate CAS No. 2640970-48-3

naphthalen-2-yl 4-chloronaphthalene-1-sulfonate

Cat. No.: B6477946
CAS No.: 2640970-48-3
M. Wt: 368.8 g/mol
InChI Key: IKSDKGHREZMKIX-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a sulfonate group at the 1-position and a chlorine atom at the 4-position. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by chlorination. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid. This intermediate is then reacted with thionyl chloride to introduce the chlorine atom at the 4-position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 4-chloronaphthalene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is unique due to the presence of both the sulfonate group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

Naphthalen-2-yl 4-chloronaphthalene-1-sulfonate is a synthetic compound that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone with a sulfonate group and a chlorine atom, which contribute to its chemical reactivity and biological interactions. The sulfonate group is known for its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, enhancing the compound's binding affinity to various biological targets .

The mechanism of action of this compound involves several pathways:

  • Antimicrobial Activity : The sulfonate group mimics para-aminobenzoic acid (PABA), competing with it for binding to the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to reduced folic acid production and ultimately bacterial cell death .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular processes. For instance, a derivative of naphthalene demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells by arresting the cell cycle .

Biological Activity Overview

Activity Description References
AntimicrobialInhibits bacterial growth by targeting folic acid synthesis pathways.
AnticancerInduces apoptosis and inhibits cell proliferation in cancer cell lines.
CytotoxicityExhibits cytotoxic effects in vitro with low toxicity in vivo at certain doses.

Case Studies and Research Findings

  • Antimicrobial Potential : Research has indicated that this compound shows promising activity against various bacterial strains. In vitro studies demonstrated significant inhibition of growth in pathogens commonly associated with infections .
  • Cytotoxic Effects : A study focusing on naphthalene derivatives revealed that certain compounds could effectively suppress tumor growth in vivo, showcasing the potential of naphthalenes as anticancer agents. Specifically, one derivative was shown to have an IC50 value indicating potent activity against breast cancer cells .
  • Environmental Impact : Investigations into the biodegradation of chlorinated naphthalenes have highlighted the adaptability of environmental bacteria like Pseudomonas and Serratia when exposed to such compounds over extended periods. This adaptation may enhance their degradation efficiency, suggesting potential applications in bioremediation .

Properties

IUPAC Name

naphthalen-2-yl 4-chloronaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c21-19-11-12-20(18-8-4-3-7-17(18)19)25(22,23)24-16-10-9-14-5-1-2-6-15(14)13-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSDKGHREZMKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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